molecular formula C16H9Cl2F B11835182 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene

1-(3,5-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B11835182
M. Wt: 291.1 g/mol
InChI Key: JOGGHHRNDZRBMA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with 3,5-dichlorobenzoyl chloride, followed by fluorination. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol or NaOEt in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichlorophenyl)-8-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. These features make it particularly useful in designing molecules with specific reactivity and biological activity .

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-15(19)16(10)14/h1-9H

InChI Key

JOGGHHRNDZRBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC(=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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